5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride
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Overview
Description
5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride is a chemical compound that features a pyrrolidine ring, a triazole ring, and a methoxy group
Preparation Methods
The synthesis of 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride involves several steps. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the triazole ring can be formed through cyclization reactions. The methoxy group is introduced through functionalization of the preformed pyrrolidine ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrrolidine and triazole derivatives on biological systems.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, while the triazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and triazole derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Compared to these compounds, 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride has unique structural features, such as the combination of a methoxy group and a triazole ring, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C8H16Cl2N4O |
---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
3-(4-methoxypyrrolidin-2-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H |
InChI Key |
IRJIHHIIELNCIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl |
Origin of Product |
United States |
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